molecular formula C17H23ClN4O3 B2671018 2-(3-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1331332-92-3

2-(3-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2671018
CAS No.: 1331332-92-3
M. Wt: 366.85
InChI Key: OOBVYRANUXRUGK-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenoxy and imidazolyl piperazine moieties, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:

    Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 3-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Synthesis of the Imidazolyl Piperazine: Separately, 1-methyl-1H-imidazole is reacted with piperazine in the presence of a suitable catalyst to form the imidazolyl piperazine intermediate.

    Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the imidazolyl piperazine intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions to yield the target compound.

    Hydrochloride Formation: The free base of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and solvent systems to ensure high yield and purity.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification techniques such as recrystallization, chromatography, and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.

    Substitution: The imidazolyl piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenoxy derivatives.

    Reduction: Formation of 2-(3-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanol.

    Substitution: Formation of various substituted imidazolyl piperazine derivatives.

Scientific Research Applications

2-(3-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: Used as a tool compound to study cellular processes and signaling pathways.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride involves:

    Molecular Targets: Interaction with specific receptors or enzymes in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as G-protein coupled receptor (GPCR) signaling or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenoxy)-1-(4-(1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride: Lacks the methyl group on the imidazole ring.

    2-(3-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl)ethanone hydrochloride: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

2-(3-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is unique due to the presence of both methoxyphenoxy and imidazolyl piperazine moieties, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3.ClH/c1-19-7-6-18-17(19)21-10-8-20(9-11-21)16(22)13-24-15-5-3-4-14(12-15)23-2;/h3-7,12H,8-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBVYRANUXRUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=CC(=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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